molecular formula C4H2BrNOS B6227613 5-Bromothiazole-4-carbaldehyde CAS No. 934346-19-7

5-Bromothiazole-4-carbaldehyde

Cat. No.: B6227613
CAS No.: 934346-19-7
M. Wt: 192
InChI Key:
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Description

5-Bromothiazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H2BrNOS. It is characterized by a thiazole ring substituted with a bromine atom at the 5-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in various fields of scientific research and industry .

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii , which play crucial roles in DNA replication and cell division.

Mode of Action

Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Given the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may affect pathways related to DNA replication and cell division.

Result of Action

Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may induce DNA double-strand breaks, leading to cell cycle arrest and cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of thiazole-4-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction typically proceeds at room temperature or under mild heating conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted thiazole derivatives.

    Oxidation Reactions: 5-Bromothiazole-4-carboxylic acid.

    Reduction Reactions: 5-Bromothiazole-4-methanol.

Scientific Research Applications

5-Bromothiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals

Comparison with Similar Compounds

Comparison: 5-Bromothiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

5-bromo-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-4-3(1-7)6-2-8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUBJUUGUUFJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934346-19-7
Record name 5-bromo-1,3-thiazole-4-carbaldehyde
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